Cas no 2227745-11-9 (methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate)

methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate structure
2227745-11-9 structure
Product name:methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate
CAS No:2227745-11-9
MF:C10H14N2O5
Molecular Weight:242.228562831879
CID:5891396
PubChem ID:165611330

methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate
    • 2227745-11-9
    • methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
    • EN300-1739602
    • インチ: 1S/C10H14N2O5/c1-12-9(7(13)4-8(14)16-2)6(5-11-12)10(15)17-3/h5,7,13H,4H2,1-3H3/t7-/m1/s1
    • InChIKey: NGDSWCDGAGJBIM-SSDOTTSWSA-N
    • SMILES: O[C@H](CC(=O)OC)C1=C(C(=O)OC)C=NN1C

計算された属性

  • 精确分子量: 242.09027155g/mol
  • 同位素质量: 242.09027155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 296
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.6Ų
  • XLogP3: -0.9

methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1739602-5.0g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
5g
$7600.0 2023-06-03
Enamine
EN300-1739602-0.5g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
0.5g
$2516.0 2023-09-20
Enamine
EN300-1739602-10g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
10g
$11268.0 2023-09-20
Enamine
EN300-1739602-5g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
5g
$7600.0 2023-09-20
Enamine
EN300-1739602-1g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
1g
$2620.0 2023-09-20
Enamine
EN300-1739602-0.1g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
0.1g
$2307.0 2023-09-20
Enamine
EN300-1739602-1.0g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
1g
$2620.0 2023-06-03
Enamine
EN300-1739602-2.5g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
2.5g
$5136.0 2023-09-20
Enamine
EN300-1739602-0.05g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
0.05g
$2201.0 2023-09-20
Enamine
EN300-1739602-0.25g
methyl 5-[(1R)-1-hydroxy-3-methoxy-3-oxopropyl]-1-methyl-1H-pyrazole-4-carboxylate
2227745-11-9
0.25g
$2411.0 2023-09-20

methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate 関連文献

methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylateに関する追加情報

Introduction to Methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2227745-11-9)

Methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate, a compound with the CAS number 2227745-11-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chiral center at the 1R position and functional groups such as hydroxyl, methoxy, and carboxylate, contribute to its unique chemical properties and biological interactions.

The pyrazole ring is a heterocyclic aromatic compound that serves as a fundamental scaffold in medicinal chemistry. Pyrazoles exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific substitution pattern in Methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate enhances its potential as a lead compound for drug development. The 1-hydroxy and 3-methoxy groups introduce polar characteristics, improving solubility and bioavailability, while the 3-oxopropyl moiety contributes to metabolic stability and binding affinity.

In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of Methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate is critical in determining its biological activity. The presence of the (1R) configuration ensures optimal interaction with biological targets, making it a promising candidate for further investigation.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to achieve high yield and purity. Advanced synthetic methodologies, including asymmetric catalysis and enantioselective synthesis, have been employed to construct the complex framework of Methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate. These techniques not only enhance the efficiency of the synthesis but also ensure the preservation of the desired stereochemical integrity.

The pharmacological profile of Methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrazole-4-carboxylate has been extensively studied in preclinical models. Initial findings suggest that this compound exhibits potent inhibitory activity against various enzymes and receptors involved in inflammatory pathways. The hydroxyl and methoxy groups play a crucial role in modulating these interactions, leading to significant therapeutic effects.

One of the most exciting aspects of this compound is its potential application in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of Methyl 5-(1R)-1-hydroxy-3-methoxy-3-oxopropyl-l-methyl-lH-pyrazole-l-carboxylate to inhibit key pro-inflammatory cytokines has been demonstrated in vitro and in vivo studies. These findings align with recent research highlighting the importance of pyrazole derivatives in modulating immune responses.

The compound's mechanism of action appears to involve multiple pathways, including inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling. These pathways are central to the development of inflammation and have been targeted by numerous anti-inflammatory drugs. The unique combination of functional groups in Methyl 5-(lR)-l-hydroxy-l-methoxy-l-oxopropyl-l-methyl-lH-pyrazole-l-carboxylate allows it to interact with these targets in a highly specific manner.

In addition to its anti-inflammatory properties, Methyl 5-(lR)-l-hydroxy-l-methoxy-l-oxopropyl-l-methyl-lH-pyrazole-l-carboxylate has shown promise in combating oxidative stress. Reactive oxygen species (ROS) are known to contribute to various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The compound's ability to scavenge ROS suggests its potential as an antioxidant agent.

The development of novel drug candidates often involves rigorous testing to evaluate their safety profile before human clinical trials can commence. Preliminary toxicology studies on Methyl 5-(lR)-l-hydroxy-l-methoxy-l-oxopropyl-l-methyl-lH-pyrazole-l-carboxylate have shown no significant adverse effects at tested doses. This favorable safety profile enhances its attractiveness as a candidate for further clinical development.

The future direction for Methyl 5-(lR)-l-hydroxy-l-methoxy-l-oxopropyl-l-methyl-lH-pyrazole-l-carboxylate includes conducting phase I clinical trials to assess its pharmacokinetics and tolerability in humans. Subsequent phase II trials will focus on evaluating its efficacy in target diseases such as rheumatoid arthritis and inflammatory bowel disease. Collaborations with academic institutions and pharmaceutical companies will be instrumental in advancing this research.

The impact of this compound could be far-reaching if it successfully transitions from preclinical studies to clinical use. By addressing chronic inflammatory diseases through novel mechanisms, Methyl 5-(lR)-l-hydroxy-l-methoxy-l-oxopropyl-l-methyl-IH-pyrazole-I-carboxylate could improve patients' quality of life significantly. Moreover, its unique chemical structure may inspire further research into other pyrazole derivatives with potential therapeutic applications.

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